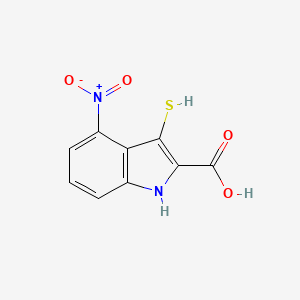
4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Mercapto-4-nitro-1H-indole-2-carboxylic acid is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by the presence of a mercapto group at the third position, a nitro group at the fourth position, and a carboxylic acid group at the second position, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mercapto-4-nitro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-mercaptoindole followed by carboxylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and carboxylation processes, utilizing advanced reactors and purification systems to achieve the desired product quality. The use of continuous flow reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The mercapto group can undergo oxidation to form disulfides.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or other electrophiles.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Halogenated indoles or other substituted derivatives.
科学的研究の応用
3-Mercapto-4-nitro-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It can interact with enzymes and proteins, altering their activity.
Pathways Involved: The nitro group can participate in redox reactions, while the mercapto group can form covalent bonds with thiol-containing biomolecules, affecting cellular processes.
類似化合物との比較
3-Mercapto-1H-indole-2-carboxylic acid: Lacks the nitro group, resulting in different chemical reactivity.
4-Nitro-1H-indole-2-carboxylic acid: Lacks the mercapto group, affecting its biological activity.
Uniqueness: 3-Mercapto-4-nitro-1H-indole-2-carboxylic acid is unique due to the combination of the mercapto and nitro groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
特性
CAS番号 |
90146-79-5 |
|---|---|
分子式 |
C9H6N2O4S |
分子量 |
238.22 g/mol |
IUPAC名 |
4-nitro-3-sulfanyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O4S/c12-9(13)7-8(16)6-4(10-7)2-1-3-5(6)11(14)15/h1-3,10,16H,(H,12,13) |
InChIキー |
OVQRXMYJRLXFEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=C(N2)C(=O)O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


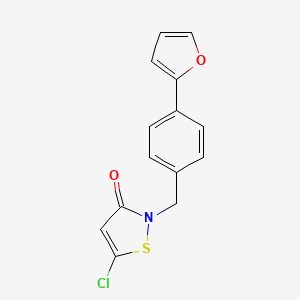
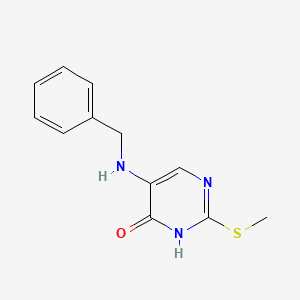
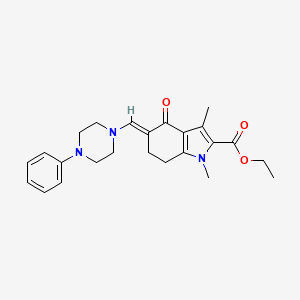
![3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B12917329.png)
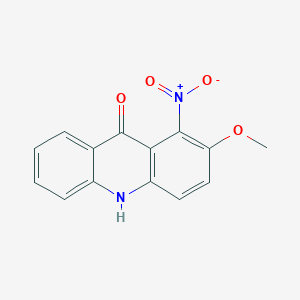
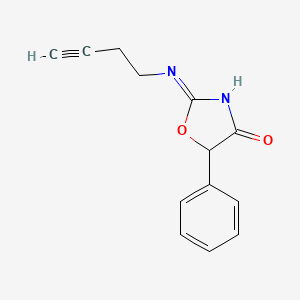
![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(2,2,6,6-tetramethylpiperidin-1-yl)oxymethyl]oxolane-3,4-diol](/img/structure/B12917346.png)

![3-(2,4-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]-2-benzofuran-1(3h)-one](/img/structure/B12917349.png)

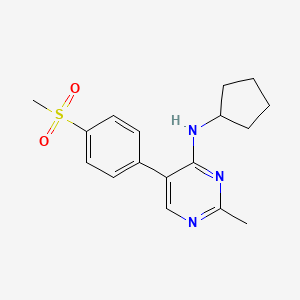
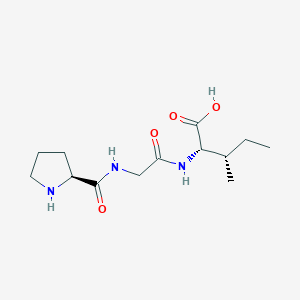
![3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12917372.png)
![3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12917377.png)
